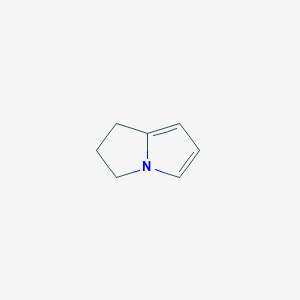

2,3-dihydro-1H-pyrrolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-pyrrolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-3-7-4-2-6-8(7)5-1/h1,3,5H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXQJHOJIQTXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293402 | |

| Record name | 2,3-dihydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13618-87-6 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13618-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-pyrrolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolizine and Its Derivatives

Classical Approaches to 2,3-Dihydro-1H-pyrrolizine Core Construction

Classical methods for synthesizing the dihydropyrrolizine core have laid the essential groundwork for more modern innovations. These approaches typically rely on fundamental organic reactions such as intramolecular cyclizations and [3+2] cycloadditions, which have proven to be reliable for creating the fused five-membered ring system.

Intramolecular cyclization reactions represent one of the most direct and historically significant strategies for assembling the pyrrolizine skeleton. These methods typically involve the formation of one of the rings from a precursor that already contains the other.

A common approach involves the cyclization of suitably functionalized pyrrolidine (B122466) or pyrrole (B145914) derivatives. For instance, the synthesis of pyrrolidine derivatives can be achieved through the cyclization of acyclic precursors, such as the base-mediated cyclization of an alcohol using sodium hydride (NaH) in dimethylformamide (DMF) to yield a Boc-protected pyrrolidine. nih.gov A notable example of building the pyrrolizine core is a two-stage synthesis starting from readily available L-proline and β-ethoxyvinyl trifluoromethyl ketone, which yields 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine. nbuv.gov.ua This method leverages a pre-existing chiral building block to construct the bicyclic system. nbuv.gov.ua

Another classical cyclization strategy is intramolecular nucleophilic aromatic substitution. This has been employed in the synthesis of related structures like 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, where α-aryl-α-pyrrolidin-2-ylideneacetonitriles are treated with sodium hydride and copper(I) bromide to induce ring closure. rsc.org Early foundational work on the synthesis of dihydropyrrolizine derivatives dates back to the 1930s, highlighting the long-standing interest in this heterocyclic system. nih.gov

Table 1: Examples of Classical Cyclization Precursors and Reagents

| Starting Material(s) | Key Reagent(s) | Product Type | Reference(s) |

| L-proline, β-ethoxyvinyl trifluoromethyl ketone | Not specified | 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |

| α-(Aryl)-α-pyrrolidin-2-ylideneacetonitrile | NaH, Cu(I)Br | 2,3-Dihydro-1H-pyrrolo[1,2-a]indole | rsc.org |

| Acyclic amino alcohol | NaH, DMF | Boc-protected pyrrolidine | nih.gov |

The 1,3-dipolar cycloaddition is a powerful and widely used pericyclic reaction for constructing five-membered heterocyclic rings. numberanalytics.com In the context of dihydropyrrolizine synthesis, this reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. nih.govwikipedia.org This strategy is highly effective due to its concerted mechanism, which often leads to high stereoselectivity and regioselectivity. numberanalytics.com

A frequent method for generating the requisite azomethine ylide is the in situ decarboxylative condensation of an α-amino acid, such as proline or sarcosine, with an aldehyde or ketone. mdpi.com For example, a one-pot synthesis of functionalized dihydro-1H-pyrrolizine derivatives has been described through the reaction of azomethine ylides, generated from proline and ninhydrin (B49086), with dialkyl acetylenedicarboxylates. nih.gov Similarly, multicomponent reactions involving isatin-derived azomethine ylides have proven to be a straightforward pathway to N-fused pyrrolidinyl spirooxindoles, which share a common synthetic principle. mdpi.com These classical cycloaddition reactions are valued for their efficiency and ability to generate molecular complexity in a single step. mdpi.comnih.gov

Table 2: 1,3-Dipolar Cycloaddition Components for Dihydropyrrolizine Synthesis

| 1,3-Dipole Source | Dipolarophile | Product Type | Reference(s) |

| Proline + Ninhydrin | Dialkyl acetylenedicarboxylates | Functionalized dihydro-1H-pyrrolizine | nih.gov |

| Isatin + L-proline | N-ethylmaleimide | N-fused pyrrolidinyl spirooxindole | mdpi.com |

| α-Imino esters | Acrylates | Pyrrolidine derivatives | nih.gov |

Modern and Sustainable Syntheses of this compound

Recent advancements in synthetic chemistry have introduced sophisticated and sustainable methods for constructing the this compound core. These modern approaches often utilize catalytic systems to enhance efficiency, control stereochemistry, and align with the principles of green chemistry.

Catalysis has revolutionized the synthesis of dihydropyrrolizines, offering routes that are often more direct, atom-economical, and selective than classical methods. Both transition metal catalysis and organocatalysis have emerged as powerful tools.

Transition Metal Catalysis: Gold and silver catalysts have been particularly effective. A notable gold-catalyzed method allows for the one-step construction of dihydropyrrolizines bearing an electron-withdrawing group at the 5-position from linear azidoenynes. nih.gov This novel transformation proceeds via the generation of a nitrene precursor, followed by a pericyclic reaction cascade, and has been applied in a formal synthesis of 7-methoxymitosene. nih.gov Silver catalysts have been used to orchestrate a catalytic asymmetric double (1,3)-dipolar cycloaddition, enabling the one-flask synthesis of highly substituted and enantioenriched pyrrolizidines from simple starting materials. nih.gov More advanced strategies include C-H bond functionalization, where an N-alkoxycarbamoyl group on a pyrrole directs a cascade reaction with CF₃-ynones to produce diversely functionalized pyrrolizines. rsc.org

Organocatalysis: Organocatalysis provides a metal-free alternative for synthesizing chiral dihydropyrrolizine derivatives. A highly enantioselective [6+2] cycloaddition between 2-methide-2H-pyrroles (generated from 1H-pyrrole-2-carbinols) and aryl acetaldehydes has been developed using a chiral BINOL-derived phosphoric acid as the catalyst. nih.govacs.org This method provides direct access to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high stereoselectivity. nih.govacs.org Another organocatalytic approach involves the formal (3+2) cycloaddition of α,β-unsaturated aldehydes with pyrrole-based hydrazones, activated by an aminocatalyst, which has been applied in a metal-free route to the pharmaceutical agent Ketorolac. researchgate.net

The development of asymmetric methods is crucial for accessing enantiomerically pure dihydropyrrolizine derivatives, which is often a requirement for pharmaceutical applications. Many modern catalytic strategies are inherently designed to be asymmetric.

The organocatalytic [6+2] cycloaddition catalyzed by a chiral phosphoric acid is a prime example, generating up to three contiguous stereocenters with high enantio- and diastereoselectivity. nih.govacs.org Similarly, the use of a chiral silver-based catalyst in the double (1,3)-dipolar cycloaddition reaction allows for the preparation of enantioenriched pyrrolizidines with as many as six stereogenic centers, again with high levels of enantio- and diastereoselectivity. nih.gov

An organocatalytic, metal-free formal (3+2) cycloaddition has been optimized for the asymmetric synthesis of a this compound that serves as a precursor to Ketorolac. researchgate.net The screening of various organocatalysts and acid additives was performed to maximize the enantiomeric excess (ee) of the product. researchgate.net These asymmetric syntheses represent a significant advance, enabling precise control over the three-dimensional structure of the target molecules. nih.govnih.govresearchgate.net

Table 3: Asymmetric Synthesis of this compound Derivatives

| Reaction Type | Catalyst System | Key Features | Reference(s) |

| [6+2] Cycloaddition | Chiral BINOL-phosphoric acid | High enantio- and diastereoselectivity; three contiguous stereocenters | nih.govacs.org |

| Double nih.govacs.org-Dipolar Cycloaddition | Chiral Silver-based catalyst | High enantio- and diastereoselectivity; up to six stereogenic centers | nih.gov |

| Formal [3+2] Cycloaddition | Chiral aminocatalyst + acid additive | Metal-free; route to Ketorolac precursor | researchgate.net |

| Aldol Cond./Benzilic Acid Rearr. | Not specified | Access to chiral 1H-pyrrol-3(2H)-ones in 99% ee | rsc.org |

Adherence to the principles of green chemistry is an increasingly important goal in modern organic synthesis. For dihydropyrrolizine production, this involves using environmentally benign solvents, reducing waste, and employing energy-efficient or catalyst-free conditions.

The 1,3-dipolar cycloaddition is particularly amenable to green modifications. frontiersin.org For instance, some three-component syntheses of N-fused pyrrolidinyl spirooxindoles proceed efficiently in ethanol (B145695) at room temperature without the need for a catalyst, which minimizes waste and energy consumption. mdpi.com The use of water as a green solvent has also been successfully demonstrated. frontiersin.org One study reported a 1,3-dipolar cycloaddition for the synthesis of spirooxindole-pyrrolidines using heterogeneous and reusable TiO₂ nanoparticles as a catalyst in water, showing increased yields compared to other methods and allowing the catalyst to be reused multiple times. frontiersin.org Other green protocols explore the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and cleaner product formation. frontiersin.org These approaches highlight a shift towards more sustainable and environmentally responsible manufacturing of these important heterocyclic compounds. acs.orgfrontiersin.org

Photochemical and Electrochemical Routes to this compound

The application of photochemical and electrochemical methods offers alternative pathways to the this compound core, often under mild conditions. While specific photochemical syntheses of the parent this compound are not extensively documented in the provided literature, the study of related pyrrolizine-3-ones reveals insights into their photophysical behavior. These compounds exhibit maximum absorbance peaks between 306–416 nm and fluorescence emission in the range of 465–614 nm, depending on the substituents and solvent. tandfonline.com Such studies are foundational for developing potential photochemical synthetic routes.

Electrosynthesis is an emerging strategy for constructing heterocyclic compounds, including nitrogen-containing ring systems. chim.it This technique utilizes an electrical current to generate reactive intermediates in a controlled manner. chim.it For instance, the electroreduction of aromatic β- and γ-imino esters has been explored as a method for C–C bond formation. chim.it Another relevant electrosynthetic approach involves the annulation of N-aryl enamines, mediated by iodides, to form indole (B1671886) derivatives. chim.it This reaction proceeds at room temperature in an undivided cell with platinum electrodes, demonstrating the potential of electrochemical methods for creating fused heterocyclic systems. chim.it While not a direct synthesis of this compound, these examples showcase the principles that could be adapted for its formation. For example, an intramolecular anodic dehydrogenative N–N coupling reaction, enabled by electricity, has been successfully used to create N,N′-disubstituted indazolin-3-ones under mild conditions, highlighting the power of electrochemistry in forming specific bonds within heterocyclic structures. rsc.org

Functionalization Strategies for this compound Scaffolds

Functionalization of the pre-formed this compound skeleton is a key strategy for creating a diverse range of derivatives with tailored properties. These methods include direct C-H functionalization and substitution reactions.

Directly activating and functionalizing otherwise inert C-H bonds is a powerful and atom-economical approach to modifying the pyrrolizine scaffold. A notable method involves the reaction of N-alkoxycarbamoyl pyrroles with CF3-ynones. rsc.org This process initiates a cascade reaction beginning with the alkenylation of the pyrrole C-H bond, directed by the N-alkoxycarbamoyl group. rsc.org This is followed by an intramolecular nucleophilic addition and a unique cleavage and transfer of the directing group, resulting in diversely functionalized pyrrolizines. rsc.org This represents a significant innovation where the directing group is not only a facilitator but also becomes incorporated into the final product's functionality, allowing for further transformations. rsc.org

The electron-rich nature of the pyrrole ring within the this compound system makes it susceptible to electrophilic substitution. Research has been conducted on the electrophilic reactions of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, focusing on introducing substituents at the 5-position of the pyrrole ring. nbuv.gov.ua

Halogenation has been successfully achieved using N-halosuccinimides. The reactions of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) in dimethylformamide (DMF) yield the corresponding 5-halogenated derivatives. nbuv.gov.ua

Acylation of the scaffold has also been explored. While the reaction with acetic anhydride (B1165640) required catalysis by boron trifluoride–ether complex to yield the 5-acetyl derivative, more reactive acylating agents like trichloroacetyl chloride and ethyl oxalyl chloride react smoothly at the 5-position without a catalyst. nbuv.gov.ua These acylated products can be further transformed; for instance, the trichloroacetyl derivative undergoes haloform decomposition under alkaline hydrolysis to yield a carboxylic acid. nbuv.gov.ua

Similarly, electrophilic addition reactions have been observed for pyrrolizin-3-one systems. The reaction with dry hydrogen chloride results in a 1-chloro-1,2-dihydro derivative. researchgate.net This halogenated intermediate is then susceptible to displacement by O-nucleophiles, providing a route to various substituted products and serving as a key step in the synthesis of the necine base didehydroheliotridin-5-one. researchgate.net Bromination of pyrrolizin-3-one with N-bromosuccinimide can lead to different products depending on the reaction conditions, yielding either addition products in the presence of nucleophiles or a 2-bromopyrrolizinone under free-radical conditions. researchgate.net

Table 1: Electrophilic Halogenation of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine Data sourced from Klipkov, A. A., & Gerus, I. I. (2020). nbuv.gov.ua

| Reagent | Solvent | Temperature | Product |

| N-Chlorosuccinimide (NCS) | DMF | 0–5 °C | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

| N-Bromosuccinimide (NBS) | DMF | 0–5 °C | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

| N-Iodosuccinimide (NIS) | DMF | 0–5 °C | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

Table 2: Electrophilic Acylation of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine Data sourced from Klipkov, A. A., & Gerus, I. I. (2020). nbuv.gov.ua

| Reagent | Catalyst/Conditions | Product (Yield) |

| Acetic anhydride | BF₃·OEt₂ | 5-Acetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

| Trichloroacetyl chloride | DCM, 0–5 °C to RT | 5-(Trichloroacetyl)-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

| Ethyl oxalyl chloride | No catalyst | Ethyl 2-(7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetate |

Challenges and Innovations in this compound Synthesis

A primary challenge in the synthesis of this compound and its derivatives lies in achieving structural diversity and controlling stereochemistry. Traditional multi-step syntheses can be inefficient. However, significant innovations are addressing these issues.

One major innovation is the development of cascade reactions and one-pot syntheses. The [3+2] cycloaddition of azomethine ylides, generated in situ from proline and a carbonyl compound like ninhydrin, with various alkynes is a powerful one-pot method for creating functionalized 2,3-dihydro-1H-pyrrolizines. nih.govresearchgate.netresearchgate.net This approach streamlines the synthesis process significantly.

Another area of innovation is the use of organocatalysis to achieve enantioselectivity. A highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed, catalyzed by a chiral BINOL-derived phosphoric acid. nih.gov This method provides direct access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters in good yields and with high enantioselectivity. nih.gov The resulting products can be further modified, demonstrating the synthetic utility of this approach. nih.gov

The advancement of C-H functionalization strategies also represents a significant innovation. rsc.org By using transferable directing groups, chemists can synthesize diversely functionalized pyrrolizines in a novel and efficient manner, overcoming the challenge of regioselectivity in a highly atom-economical fashion. rsc.org These modern catalytic methods are paving the way for more efficient and versatile routes to this important heterocyclic scaffold.

Chemical Reactivity and Transformation Studies of 2,3 Dihydro 1h Pyrrolizine Scaffolds

Reaction Mechanisms Involving the 2,3-Dihydro-1H-pyrrolizine Core

The inherent reactivity of the this compound system facilitates a range of reaction mechanisms, leading to the formation of complex and structurally diverse molecules.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key class of transformations for the this compound scaffold. libretexts.orgutdallas.edu These reactions are highly stereospecific and are governed by the principles of orbital symmetry. libretexts.orgox.ac.uk While specific examples of pericyclic reactions directly involving the parent this compound are not extensively detailed in the provided results, the general principles of electrocyclic reactions and sigmatropic rearrangements are relevant to understanding its potential reactivity. libretexts.orgutdallas.eduox.ac.uk For instance, substituted hexatriene systems can undergo electrocyclic ring closure to form six-membered rings, with the stereochemical outcome dependent on whether the reaction is promoted by heat or light. libretexts.org This suggests that appropriately substituted this compound derivatives could potentially undergo similar transformations.

Rearrangements, such as 1,5-sigmatropic shifts, have been observed in related pyrrolo[1,2-a]benzimidazole systems, where the migratory aptitude of substituents influences the reaction pathway. For example, the presence of a methoxy (B1213986) group can favor a 1,5-sigmatropic shift to yield rearranged hydroquinones.

Cycloaddition reactions are powerful tools for constructing cyclic systems, and the this compound core is a valuable participant in such transformations. libretexts.org

[2+3] Cycloadditions: A prominent method for synthesizing the this compound skeleton itself is the [2+3] cycloaddition of azomethine ylides with dipolarophiles like dialkyl acetylenedicarboxylates. researchgate.netresearchgate.net These reactions are often carried out in the presence of a base such as triethylamine (B128534) in an alcoholic solvent. For example, the reaction of an azomethine ylide with dimethyl acetylenedicarboxylate (B1228247) in methanol (B129727) at elevated temperatures produces intermediate esters that can be hydrolyzed to the corresponding carboxylic acid. One-pot syntheses starting from proline and ninhydrin (B49086) in the presence of dialkyl acetylenedicarboxylates have also been developed to afford functionalized dihydro-1H-pyrrolizine derivatives. researchgate.netresearchgate.netnih.gov

[6+2] Cycloadditions: An organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes provides a direct route to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov This reaction is catalyzed by a chiral BINOL-derived phosphoric acid and proceeds through a hydrogen-bonded, chiral 2-methide-2H-pyrrole intermediate. acs.orgnih.gov

Hetero-Diels-Alder Reactions: Fused 4-acyl-1H-pyrrole-2,3-diones can act as oxa-dienes in hetero-Diels-Alder reactions with various dienophiles to construct complex heterocyclic systems. nih.gov This highlights the potential of suitably functionalized this compound derivatives to participate in Diels-Alder type cycloadditions.

A summary of representative cycloaddition reactions is presented in the table below.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| [2+3] Cycloaddition | Azomethine ylide, Dialkyl acetylenedicarboxylate | Triethylamine, Methanol, 60-80°C | Dihydro-1H-pyrrolizine esters | |

| [2+3] Cycloaddition | Proline, Ninhydrin, Dialkyl acetylenedicarboxylate | Alcohols | Functionalized Dihydro-1H-pyrrolizines | researchgate.netresearchgate.net |

| [6+2] Cycloaddition | 1H-Pyrrole-2-carbinol, Aryl acetaldehyde | BINOL-phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | acs.orgnih.gov |

Electrophilic and Nucleophilic Reactivity of this compound Derivatives

The pyrrole (B145914) ring within the this compound scaffold is electron-rich and thus prone to electrophilic substitution. The position of substitution is influenced by the directing effects of existing substituents.

Studies on 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine have shown that electrophilic reactions preferentially occur at the 5-position of the pyrrole ring. nbuv.gov.uanbuv.gov.ua Halogenation can be achieved using N-halosuccinimides (NCS, NBS, NIS) in DMF, yielding 5-halogeno-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines in high yields. nbuv.gov.ua Acylation reactions have also been explored. While reaction with acetic anhydride (B1165640) requires a catalyst like boron trifluoride-ether complex, more reactive acylating agents such as trifluoroacetic anhydride (TFAA) and trichloroacetyl chloride react readily without a catalyst to afford the corresponding 5-acyl derivatives. nbuv.gov.ua

Nucleophilic reactions are also important for the functionalization of the this compound system. For instance, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles can be achieved through an intramolecular nucleophilic aromatic substitution of α-aryl-α-pyrrolidin-2-ylideneacetonitriles. rsc.org Furthermore, the hemiaminal moiety in 2,3-dihydro-1H-pyrrolizin-3-ols can be transformed by trapping an in situ generated iminium ion with a nucleophile like pyrrole. acs.orgnih.gov

The following table summarizes key electrophilic substitution reactions of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine.

| Reaction | Reagent | Conditions | Product | Yield | Ref |

| Chlorination | N-Chlorosuccinimide | DMF, 0°C to rt | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | 83% | nbuv.gov.ua |

| Bromination | N-Bromosuccinimide | DMF, 0°C to rt | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | 91% | nbuv.gov.ua |

| Iodination | N-Iodosuccinimide | DMF, 0°C to rt | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | 77% | nbuv.gov.ua |

| Acetylation | Acetic anhydride | BF₃·OEt₂ | 5-Acetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Moderate | nbuv.gov.ua |

| Trifluoroacetylation | Trifluoroacetic anhydride | CH₂Cl₂, rt | 5-(Trifluoroacetyl)-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | ~90% | nbuv.gov.ua |

| Trichloroacetylation | Trichloroacetyl chloride | CH₂Cl₂, 0°C to rt | 5-(Trichloroacetyl)-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High | nbuv.gov.ua |

Oxidation and Reduction Chemistry of this compound Systems

The this compound scaffold can undergo both oxidation and reduction reactions, allowing for the modulation of its electronic properties and the introduction of new functional groups.

Oxidation of the pyrrole ring can be achieved using various oxidizing agents. For example, 3-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid can be oxidized to the corresponding pyrrolizine derivative. In the case of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, oxidation with hydrogen peroxide yields oxidized pyrrolobenzimidazoles, while potassium permanganate (B83412) can selectively oxidize the pyrrole ring.

Reduction of the this compound system can also be performed. For instance, the reduction of 3-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid can yield dihydropyrrolizine derivatives. Common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are often employed for such transformations.

Transition Metal-Mediated Transformations of this compound

Transition metal catalysis plays a significant role in the functionalization of the this compound core.

Copper(I) bromide has been used in combination with sodium hydride to facilitate the intramolecular cyclization of α-aryl-α-pyrrolidin-2-ylideneacetonitriles to form 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org Scandium triflate (Sc(OTf)₃) has been employed as a catalyst to transform a pyrrolizine hemiaminal into an iminium ion, which can then be trapped by a nucleophile. acs.orgnih.gov

Furthermore, a rhodium-catalyzed C-H bond activation/alkenylation cascade of N-alkoxycarbamoyl pyrroles with CF₃-ynones has been developed for the synthesis of diversely functionalized pyrrolizines. rsc.org This process involves the cleavage and transfer of the directing group, showcasing the utility of transition metal catalysis in complex, multicomponent reactions. rsc.org

Supramolecular Interactions and Self-Assembly of this compound Conjugates

While specific studies on the supramolecular interactions and self-assembly of this compound conjugates are not extensively covered in the provided search results, the principles of supramolecular chemistry can be applied to appropriately functionalized derivatives. The pyrrolizine scaffold can be incorporated into larger molecular architectures designed for specific recognition and assembly processes.

For example, macrocycles containing bis(1,2,3-triazolyl)pyridine (btp) motifs, which are also nitrogen-containing heterocycles, have been shown to undergo self-assembly with transition metal ions to form ML₂ complexes. chemrxiv.org These macrocycles can also participate in anion binding. chemrxiv.org This suggests that this compound derivatives, when incorporated into similar macrocyclic structures, could exhibit interesting supramolecular properties, including metal coordination and anion recognition. The ability to introduce functional groups at various positions on the pyrrolizine ring provides a means to tune these interactions.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydro 1h Pyrrolizine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2,3-Dihydro-1H-pyrrolizine

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound systems. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of hydrogen and carbon atoms. However, for an unambiguous assignment of all signals and to establish the complete molecular structure, two-dimensional (2D) NMR techniques are essential.

2D NMR experiments are powerful methods for determining the complex structures of organic molecules like this compound by detecting interactions between different nuclei either through chemical bonds or through space. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH). sdsu.edu For a this compound system, COSY spectra would reveal correlations between the protons within the five-membered rings, for instance, between the protons at C1, C2, and C3.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that shows which protons are directly attached to which carbon atoms. columbia.eduepfl.ch This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. epfl.ch An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, with CH₂ signals appearing in a different phase (e.g., negative) from CH and CH₃ signals (e.g., positive). epfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). columbia.eduyoutube.com This allows for the assignment of quaternary carbons (which have no attached protons) and helps to connect different spin systems within the molecule. epfl.ch For instance, correlations from the protons on the pyrrolidine (B122466) ring to the carbons of the pyrrole (B145914) ring would confirm the fused-ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are physically close to each other in space, regardless of whether they are bonded. sdsu.edu This is particularly useful for determining the stereochemistry and conformation of the molecule.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for a substituted this compound derivative, providing a basis for understanding the spectral features of this class of compounds.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 1 | ~4.0 (t) | ~45 | C2, C3, C7a |

| 2 | ~2.5 (quint) | ~25 | C1, C3 |

| 3 | ~3.0 (t) | ~27 | C1, C2, C5 |

| 5 | ~6.2 (s) | ~106 | C3, C6, C7, C7a |

| 6 | - | ~135 | H5, H7 |

| 7 | ~6.8 (s) | ~115 | H5, C5, C6, C7a |

| 7a | - | ~123 | H1, H3, H5, H7 |

Note: The chemical shifts and correlations are approximate and can vary depending on the specific substitution pattern and the solvent used.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. This technique is particularly valuable for studying intermolecular interactions, polymorphism, and the conformation of molecules in the solid phase.

To date, specific solid-state NMR studies on the parent this compound are not widely available in the public domain. However, the application of ssNMR to related heterocyclic systems, such as pyrrolizidine (B1209537) alkaloids, has been documented. These studies often employ techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines in the solid state. Such studies can reveal details about the packing of molecules in the crystal lattice and the presence of different polymorphs.

Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass of an ion is unique to its specific combination of atoms. For example, while multiple chemical formulas might result in the same nominal mass, their exact masses will differ due to the slight mass differences between isotopes.

For a derivative such as 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its elemental composition.

| Compound | Formula | Calculated Exact Mass (m/z) [M+H]⁺ |

| 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | C₁₄H₁₁NO₂ | 226.0817 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. The fragmentation pattern is often characteristic of a particular class of compounds and can be used as a "fingerprint" for identification.

While specific MS/MS studies on the parent this compound are limited, analysis of related pyrrolizidine alkaloids provides insight into the expected fragmentation. researchgate.netmjcce.org.mkpcom.edu Common fragmentation pathways for pyrrolizidine-type structures involve the cleavage of the ester groups (if present) and the rupture of the bicyclic ring system. For this compound, under electron ionization (EI), fragmentation would likely be initiated by the loss of an electron from the nitrogen atom or the aromatic pyrrole ring, followed by cleavage of the bonds in the saturated pyrrolidine ring.

Expected fragmentation pathways for this compound could include:

Loss of a hydrogen radical: [M-H]⁺

Loss of ethylene (B1197577) (C₂H₄) via retro-Diels-Alder type cleavage of the pyrrolidine ring.

Cleavage of the C-N bonds in the saturated ring.

The following table outlines some of the characteristic fragment ions observed in the mass spectra of unsaturated pyrrolizidine alkaloids, which share the core bicyclic structure.

| Precursor Ion Type | Characteristic Fragment Ion (m/z) | Interpretation |

| Retronecine-type PAs | 120, 138 | Fragments of the necine base |

| Monoester PAs (at C9) | 94, 156 | Fragments indicating esterification at C9 |

| Open-chain diesters | 180, 220 | Fragments indicating specific ester groups |

These characteristic fragments are invaluable for identifying the class and substitution pattern of unknown pyrrolizidine-related compounds. researchgate.netmjcce.org.mk

Infrared (IR) and Raman Spectroscopy of this compound Vibrational Modes

The vibrational spectrum of this compound would exhibit characteristic bands corresponding to the different functional groups and parts of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |

| C-H stretching (aliphatic) | 3000 - 2850 | IR, Raman |

| C=C stretching (aromatic) | 1650 - 1450 | IR, Raman |

| C-N stretching | 1350 - 1000 | IR |

| CH₂ bending/scissoring | ~1465 | IR |

| C-H out-of-plane bending (aromatic) | 900 - 675 | IR |

Note: These are general ranges and the exact positions of the bands can be influenced by the specific chemical environment and physical state of the sample.

Specific experimental IR and Raman data for the parent this compound are not readily found in the literature. However, computational chemistry methods can be used to predict the vibrational frequencies and intensities, which can then be compared with experimental data for confirmation of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within the this compound scaffold. The chromophore, typically the pyrrole ring and any associated conjugated systems, gives rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the heterocyclic core.

Studies on pyrrolizine derivatives, such as pyrrolizin-3-ones, have detailed their photophysical properties using UV-Vis spectroscopy. For instance, various substituted pyrrolizine-3-ones exhibit maximum absorbance peaks in the range of 306–416 nm. tandfonline.com These absorptions are generally attributed to π → π* transitions within the conjugated system. In related heterocyclic compounds like 2(1H)-pyridinone, similar π → π* transitions are observed. nist.gov The specific solvent used can also influence the absorption spectrum, causing shifts in the λmax values. tandfonline.com

Table 1: UV-Vis Absorption Data for Selected Pyrrolizine Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Substituted Pyrrolizine-3-ones | Various | 306 - 416 | Not specified | π → π* |

This table is generated based on available data for related structures to illustrate typical electronic transitions; specific data for the parent this compound is limited.

X-ray Crystallography and Single-Crystal Diffraction of this compound Derivatives

A notable example is the crystal structure of 2,3-dihydro-1H-pyrrolizin-1-one. nih.govresearchgate.netnih.gov In this structure, the asymmetric unit contains two nearly identical molecules that are almost planar. nih.govresearchgate.netnih.gov The planarity is indicated by the small root-mean-square deviations of the atoms from the mean plane. nih.govresearchgate.netnih.gov The molecules in the crystal are linked by weak intermolecular C—H⋯O hydrogen bonds, forming zigzag chains. nih.govresearchgate.net

Another structurally characterized derivative is (R)-1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2,3-dihydroxypropan-1-one, which was isolated from a fungus. researchgate.net Its crystal structure confirms the absolute configuration and reveals the conformation of the dihydroxypropanone side chain relative to the pyrrolizine core. researchgate.net

Table 2: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 2,3-Dihydro-1H-pyrrolizin-1-one | C₇H₇NO | Monoclinic | P2₁/c | 11.301(1) | 7.1730(7) | 14.3760(16) | 90.989(5) | nih.govresearchgate.net |

| (R)-1-(2,3-Dihydro-1H-pyrrolizin-5-yl)-2,3-dihydroxypropan-1-one | C₁₀H₁₃NO₃ | Monoclinic | P2₁ | 11.8118(5) | 4.9299(2) | 14.5436(7) | 89.011(3) | researchgate.net |

Chiroptical Spectroscopy (CD/ORD) for Asymmetric this compound Compounds

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. creative-biostructure.comslideshare.net These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. creative-biostructure.comjasco-global.com CD spectroscopy measures the difference in absorption (ΔA), while ORD measures the rotation of the plane of polarized light over a range of wavelengths. creative-biostructure.comslideshare.net

For asymmetric this compound compounds, which may arise from chiral starting materials or asymmetric synthesis, CD and ORD can be used to determine the absolute configuration and study conformational properties. The spectra exhibit Cotton effects—characteristic peaks and troughs in the vicinity of the chromophore's absorption bands—whose sign and magnitude can often be correlated with the molecule's stereochemistry. pbsiddhartha.ac.in

For example, in chiral ketones, the n→π* transition of the carbonyl group around 290 nm typically produces a Cotton effect that is highly sensitive to the arrangement of substituents around the chromophore. pbsiddhartha.ac.inresearchgate.net Similar principles apply to chiral this compound derivatives containing chromophoric groups. The analysis of CD and ORD spectra, often aided by empirical rules like the octant rule for ketones, allows for the assignment of absolute configuration to unknown stereostructures. pbsiddhartha.ac.in The synthesis of chiral derivatives, such as (R)-1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2,3-dihydroxypropan-1-one, highlights the relevance of these techniques for stereochemical elucidation in this class of compounds. researchgate.net

Correlation of Spectroscopic Data with Theoretical Calculations for this compound

The interpretation of complex spectroscopic data is greatly enhanced by correlating experimental results with theoretical calculations. Methods like Density Functional Theory (DFT) and ab initio calculations can predict various molecular properties, including geometries, vibrational frequencies (IR), NMR chemical shifts, and electronic transitions (UV-Vis).

For pyrrolizine systems, theoretical calculations have been used to complement experimental findings from X-ray and electron diffraction. rsc.org A study on pyrrolizin-3-one and its 1,2-dihydro derivative successfully used ab initio calculations to determine their molecular structures in the gas phase, which were then compared to solid-state X-ray diffraction data. rsc.org Such comparisons can reveal the influence of intermolecular forces in the crystal lattice on the molecular structure. rsc.org

Furthermore, theoretical calculations are crucial for assigning complex spectra. For instance, DFT calculations can predict the energies of electronic transitions, aiding the interpretation of UV-Vis spectra. researchgate.net In the analysis of NMR spectra of substituted pyrrolizines, such as 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, theoretical calculations can help assign specific signals and understand the electronic effects of substituents on the chemical shifts. nbuv.gov.ua By combining experimental data with computational models, a more robust and detailed understanding of the structure and properties of this compound compounds can be achieved.

Computational and Theoretical Investigations of 2,3 Dihydro 1h Pyrrolizine

Quantum Chemical Calculations on 2,3-Dihydro-1H-pyrrolizine Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. irjweb.comarxiv.org DFT calculations are used to determine optimized molecular geometries, electronic and absorption properties, and various reactivity descriptors. nih.govnbuv.gov.ua A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform calculations. irjweb.comresearchgate.net

For molecules like this compound, DFT is employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller gap generally implies higher reactivity. nih.govnih.gov

In a typical DFT study on a heterocyclic system, the HOMO is often found located on the more electron-rich portions of the molecule, while the LUMO may be distributed across other fragments. nih.gov For this compound, the HOMO is expected to be localized primarily on the aromatic pyrrole-like ring, with the LUMO extending over the bicyclic system. The calculated HOMO-LUMO gap provides insight into the electronic transitions and potential for charge transfer within the molecule. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Heterocycle Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, FMO analysis, Vibrational frequencies. irjweb.comresearchgate.net |

| M06-2X | 6-311++G(d,p) | Thermochemistry, Kinetics, Non-covalent interactions. |

| wB97X-D | def2-TZVP | Excited states (TD-DFT), Long-range interactions. |

This table presents common combinations of functionals and basis sets used in computational studies of organic molecules and is illustrative of the methods applicable to this compound.

Ab initio quantum chemistry methods solve the electronic Schrödinger equation from "first principles," without reliance on empirical parameters. rsc.org These methods, while often more computationally demanding than DFT, can provide benchmark accuracy for various molecular properties. rsc.org

The simplest ab initio method is the Hartree-Fock (HF) approach. More sophisticated and accurate methods that account for electron correlation include Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, such as the highly accurate CCSD(T) variant.

These methods are routinely used to compute a wide array of properties for small molecules, including:

Molecular Structures: Providing precise bond lengths and angles. rsc.org

Thermochemistry: Calculating heats of formation and reaction energies.

Spectroscopic Quantities: Predicting vibrational, electronic, and NMR spectra. nih.gov

For this compound, ab initio calculations can be used to refine its geometry and provide highly accurate energy values, serving as a reference for experimental data or less computationally intensive theoretical methods. rsc.org

Conformational Analysis and Stereochemistry of this compound Isomers

Stereochemistry and conformational analysis describe the three-dimensional arrangement of atoms in a molecule and how these arrangements can be interconverted. windows.netucsd.edusydney.edu.au The this compound scaffold consists of a planar, five-membered pyrrole-like ring fused to a non-planar, five-membered pyrrolidine (B122466) ring. The conformation of the saturated ring is of particular interest.

The introduction of substituents can create stereogenic centers, leading to different stereoisomers (enantiomers and diastereomers). For example, the synthesis of 2,3-dihydro-1H-pyrrolizin-3-ols can generate products with three contiguous stereocenters. acs.org The relative and absolute configuration of such isomers is often determined by experimental techniques like single-crystal X-ray analysis, which provides definitive proof of their three-dimensional structure. acs.org Computational methods can be used to calculate the relative energies of different stereoisomers, helping to predict which might be favored thermodynamically.

Theoretical Modeling of Reaction Pathways and Transition States for this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. libretexts.orgyoutube.com

A prominent reaction for synthesizing the dihydro-1H-pyrrolizine skeleton is the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. researchgate.net Theoretical modeling of such cycloaddition reactions using DFT can elucidate the reaction's regioselectivity and stereoselectivity by comparing the activation energies of different possible transition states (e.g., endo vs. exo). researchgate.net For instance, in the organocatalytic [6+2] cycloaddition to form 2,3-dihydro-1H-pyrrolizin-3-ols, a transition state model involving double hydrogen bonding to a chiral phosphoric acid catalyst was proposed to explain the high observed selectivity. acs.org

Furthermore, the reactivity of the this compound ring itself can be modeled. Studies on derivatives have shown that the scaffold undergoes electrophilic substitution, such as halogenation and acylation, primarily at the electron-rich 5-position of the pyrrole (B145914) ring. nbuv.gov.ua Theoretical calculations can map the reaction pathway, determine the structure of the transition state, and calculate the activation energy, providing a detailed understanding of why a particular position is more reactive. rsc.org

Aromaticity and Antiaromaticity Assessment of Pyrrolizine Ring Systems

Aromaticity is a key concept in organic chemistry used to describe the unusual stability of certain cyclic, planar, and fully conjugated molecules that follow Hückel's rule (possessing 4n+2 π-electrons). youtube.comyoutube.com The this compound molecule contains a pyrrole-like ring fused to a saturated pyrrolidine ring. The five-membered unsaturated ring is cyclic, nearly planar, and features a continuous system of p-orbitals. nih.gov With the nitrogen atom contributing its lone pair of electrons to the π-system alongside the four electrons from the two double bonds, the ring contains a total of six π-electrons (n=1 in the 4n+2 rule). This configuration confers aromatic character to this portion of the molecule, which is the primary driver of its stability and reactivity.

Computational methods are widely used to quantify aromaticity. A popular method is the calculation of the Nucleus-Independent Chemical Shift (NICS). github.ioethz.ch NICS probes the magnetic shielding at the center of a ring (NICS(0)) or at a point above it (e.g., NICS(1)). nih.gov A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current, indicative of antiaromaticity. github.ioscispace.com For this compound, the pyrrole-like ring is expected to exhibit a significantly negative NICS value, confirming its aromatic nature. nih.govnih.gov In contrast, the fully conjugated pyrrolizine cation (with 8 π-electrons) would be considered antiaromatic and highly unstable.

Table 2: Aromaticity Descriptors and Their Interpretation

| Descriptor | Aromatic | Non-Aromatic | Anti-Aromatic |

|---|---|---|---|

| Hückel's Rule | 4n+2 π-electrons | - | 4n π-electrons |

| NICS(1)zz (ppm) | Negative (e.g., -10 to -20) | Near Zero | Positive (e.g., > +10) |

| HOMA | Close to 1 | Close to 0 | Negative |

| PDI | High | Low | Low |

| FLU | Close to 0 | High | High |

This table summarizes common computational indices used to assess aromaticity. NICS (Nucleus-Independent Chemical Shift), HOMA (Harmonic Oscillator Model of Aromaticity), PDI (Para-Delocalization Index), FLU (Aromatic Fluctuation Index). nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological macromolecule. nih.gov

For this compound, MD simulations can be employed to explore several aspects:

Conformational Dynamics: MD can track the rapid interconversion between different conformers of the saturated ring, providing insight into its flexibility.

Biomolecular Interactions: Given that many pyrrolizine derivatives exhibit biological activity, MD simulations can be used to model the binding of a this compound derivative to a protein target. nih.gov Such simulations can identify key binding interactions, estimate the stability of the protein-ligand complex, and guide the design of new, more potent molecules. nih.govuu.nl

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment.

Applications of 2,3 Dihydro 1h Pyrrolizine in Non Biological Fields

Role of 2,3-Dihydro-1H-pyrrolizine in Catalysis and Ligand Design

The rigid, bicyclic framework of the this compound core makes it an intriguing scaffold for the development of new catalysts and ligands. Its structural properties are leveraged in both asymmetric catalysis, through the synthesis of chiral derivatives, and in organocatalysis, where the scaffold itself participates in chemical transformations.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While the this compound skeleton is a component of many biologically active molecules, its direct application as the primary framework for chiral ligands in asymmetric catalysis is an emerging area of research.

Recent synthetic work has produced novel substituted this compound-bridged bipyrroles. These synthesized compounds are noted for their potential use in various applications, including as chiral catalysts sharif.edusharif.edu. The synthesis, achieved under environmentally friendly aqueous conditions using ferric hydrogensulfate as a catalyst, yields pyrrolizine-bridged bipyrroles with functional groups at specific positions, which is a key feature for their potential development into specialized chiral ligands sharif.edusharif.edu. However, detailed studies demonstrating their application and efficacy in specific asymmetric transformations are not yet widely reported.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been instrumental in the synthesis of complex molecules, including the this compound framework itself. Research has demonstrated the use of organocatalytic strategies to construct this bicyclic system with high levels of stereocontrol.

One notable application involves a gold-catalyzed one-step construction of 2,3-dihydro-1H-pyrrolizines that possess an electron-withdrawing group at the 5-position. nih.gov This method proceeds from linear azidoenynes and involves the use of the azide (B81097) as a nitrene precursor. nih.gov The reaction pathway includes electronically-controlled regioselectivity and the generation of destabilized 1-azapentadienyl cations which then undergo pericyclic reactions. nih.gov This organocatalytic route was successfully applied in a formal synthesis of 7-methoxymitosene, a relative of the mitomycin class of antibacterial and antitumor agents. nih.gov

The following table summarizes the synthesis of a this compound derivative using this gold-catalyzed method.

Table 1: Gold-Catalyzed Synthesis of a this compound Derivative

| Reactant | Catalyst | Key Features | Application |

|---|---|---|---|

| Linear azidoenyne | Gold | One-step synthesis, azide as nitrene precursor, electronically-controlled regioselectivity | Formal synthesis of 7-methoxymitosene nih.gov |

This compound in Materials Science and Polymer Chemistry

The electronic and structural characteristics of the this compound ring system make it a candidate for the development of advanced materials. Its potential has been explored in the context of creating new polymers and materials with tailored optical properties.

Conducting polymers are a class of organic materials with intriguing electronic properties, finding use in a variety of optoelectronic devices. nih.gov These polymers are typically synthesized through the polymerization of monomer units. While polypyrrole is a well-known conducting polymer, the specific use of this compound as a monomer unit for creating conducting polymers or organic semiconductors is not extensively documented in the available research. The synthesis of functionalized pyrrolizines, such as 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, has been reported, with these compounds being described as promising "building blocks," suggesting potential for incorporation into larger, functional systems, although their polymerization into conducting materials has not been explicitly demonstrated. nbuv.gov.ua

The development of novel fluorescent materials is crucial for applications in imaging, sensing, and display technologies. The this compound scaffold has been successfully incorporated into molecules that exhibit interesting photophysical properties.

A synthetic approach for pyrrolizine-3-one derivatives has been developed, and their photophysical properties have been studied using UV-Vis and fluorescence spectroscopy. tandfonline.com These compounds show absorption maxima in the range of 306–416 nm and fluorescence emission maxima between 465–498 nm for N-methyl pyrrolyl substituted derivatives and 603–614 nm for pyrrolyl-substituted ones. The introduction of a pyrrolyl substituent resulted in significant Stokes shifts (192–206 nm), although the quantum yields were found to be relatively low, in the range of 0.002 to 0.046. tandfonline.com

The table below details the photophysical properties of selected pyrrolizine-3-one derivatives.

Table 2: Photophysical Properties of Pyrrolizine-3-one Derivatives in Chloroform

| Substituent at position 2 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |

|---|---|---|---|---|

| Pyrrolyl | 416 | 608 | 192 | 0.002 |

| N-methyl pyrrolyl | 382 | 498 | 116 | 0.046 |

Data sourced from a study on pyrrolizine-3-one derivatives. tandfonline.com

This compound in Sensor Development and Optoelectronics

The development of chemical sensors and optoelectronic devices often relies on materials that exhibit changes in their optical or electronic properties in response to external stimuli. While the direct application of this compound in this field is not yet established, the demonstrated fluorescence of its derivatives suggests potential. tandfonline.com For instance, conjugated polymers with optical responses to stimuli can be used in optical sensors and switches. nih.gov A π-conjugated polymer containing a quinoline-vinylene trimer demonstrated photochromism, with changes in both absorption and fluorescence emission, highlighting its potential for such applications. nih.gov This material also showed semiconductor properties with a bandgap of 1.6 eV, suggesting suitability for photovoltaic applications. nih.gov Although this example does not involve the this compound core, it illustrates how the optical properties of heterocyclic compounds can be harnessed for sensor and optoelectronic technologies.

Agrochemical Applications (excluding toxicological/safety profiles) of this compound Derivatives

The development of novel and effective crop protection agents is a continuous effort in the agrochemical industry. The structural motif of this compound has been incorporated into various molecules to explore their potential as active ingredients in pesticides.

The this compound scaffold has been identified as a valuable pharmacophore in the design of new agricultural fungicides. Research has demonstrated that derivatives of this compound can exhibit significant antifungal activity, making them candidates for the development of agents to control fungal diseases in plants.

A European patent discloses a series of pyrrole (B145914) derivatives, including 6-Phenyl-2,3-dihydro-1H-pyrrolizine, for their use as agricultural fungicides. epo.orggoogleapis.com The invention highlights the potential of these compounds to be used alone or in combination with other antifungal agents to protect crops from fungal infections. epo.orggoogleapis.com The core structure is seen as a key component contributing to the molecule's ability to inhibit fungal growth. epo.org

Furthermore, patent literature suggests the exploration of this compound derivatives in the development of insecticides and acaricides. For instance, derivatives such as this compound-1-alkanoic acids have been investigated for their insecticidal and acaricidal properties. google.com While detailed efficacy data is often proprietary, the inclusion of this chemical class in patents for crop protection agents indicates its relevance in the search for new active ingredients.

Some this compound derivatives have also been investigated for herbicidal properties. google.com The structural diversity that can be built upon the this compound nucleus allows for the fine-tuning of biological activity, enabling the targeting of specific weeds while ensuring crop safety.

The following table summarizes representative this compound derivatives and their intended agrochemical applications as described in patent literature.

| Compound Name | Agrochemical Application |

| 6-Phenyl-2,3-dihydro-1H-pyrrolizine | Fungicide epo.orggoogleapis.com |

| This compound-1-alkanoic acid derivatives | Insecticide, Acaricide google.com |

| This compound-5-yl acetic acid derivatives | Herbicide google.com |

Environmental Applications (e.g., remediation agents, analytical tools) of this compound Compounds

The application of this compound compounds in the environmental sector is not as extensively documented as their other uses. However, they play a crucial role as analytical tools, particularly as reference standards for environmental monitoring and quality control.

Specific derivatives of this compound are synthesized and sold as high-purity analytical standards. biosynth.comsigmaaldrich.com For example, 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, racemic, is utilized as an analytical standard in the development and quality control of pharmaceutical products. biosynth.com While this application is primarily in the pharmaceutical industry, the principle extends to environmental analysis. The presence of such compounds or their degradation products in environmental samples, such as water or soil, would necessitate the use of these standards for accurate identification and quantification.

The availability of certified reference materials, such as Ketorolac Related Compound D (5-Benzoyl-2,3-dihydro-1H-pyrrolizine), from suppliers of chemical standards underscores their importance in analytical chemistry. sigmaaldrich.com These standards are essential for the validation of analytical methods used to detect and measure trace amounts of these and related compounds in various matrices.

Currently, there is limited information available on the use of this compound compounds as remediation agents for environmental cleanup. Their primary environmental relevance appears to be in the context of analytical chemistry, ensuring the accuracy and reliability of environmental testing.

| Compound Name | Environmental Application |

| 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, racemic | Analytical Standard biosynth.com |

| 5-Benzoyl-2,3-dihydro-1H-pyrrolizine | Analytical Standard sigmaaldrich.com |

Future Research Directions and Emerging Trends for 2,3 Dihydro 1h Pyrrolizine Chemistry

Untapped Synthetic Avenues for 2,3-Dihydro-1H-pyrrolizine

While significant progress has been made in the synthesis of 2,3-dihydro-1H-pyrrolizines, several promising avenues remain underexplored. Future efforts will likely focus on developing more efficient, stereoselective, and diverse synthetic strategies.

One area of interest is the development of novel cycloaddition reactions. For instance, an organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been reported as a new and direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.org This one-step process, catalyzed by a BINOL-phosphoric acid, yields products with good yields and high enantio- and diastereoselectivity. nih.govacs.org Further exploration of different catalysts and reaction partners could expand the scope of this methodology.

The development of new building blocks is also crucial. For example, synthetic approaches to 5-halogeno- and 5-acyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines have been developed, providing promising trifluoromethyl-containing building blocks for medicinal chemistry. nbuv.gov.uaresearchgate.net Future work could focus on introducing a wider range of functional groups at various positions of the pyrrolizine core to create a diverse library of compounds for screening. A one-pot synthesis of 5,7-diphenyl-2,3-dihydro-1H-pyrrolizine from dibenzoylmethane (B1670423) and pyrrolidine (B122466) has also been reported, showcasing a simple and efficient method. tandfonline.com

Furthermore, solid-phase synthesis presents an opportunity for the rapid generation of this compound libraries. nih.gov A versatile combinatorial approach has been developed for the synthesis of 2,5-dihydro-1H-pyrroles and related heterocyclic systems using a supported selenium resin, demonstrating the potential of this strategy. nih.gov

| Synthetic Strategy | Key Features | Potential Future Directions |

| Organocatalytic [6+2]-Cycloaddition | Enantioselective, direct route to substituted pyrrolizin-3-ols. nih.govacs.org | Exploration of new catalysts and reaction partners. |

| Tandem Reactions/Cascade Cyclizations | Efficient construction of complex molecules in one pot. nih.govrsc.org | Design of novel cascade sequences for greater molecular diversity. |

| Novel Building Blocks | Access to diverse functionalized pyrrolizines (e.g., trifluoromethylated). nbuv.gov.uaresearchgate.net | Synthesis of a wider array of substituted pyrrolizine precursors. |

| Solid-Phase Synthesis | Rapid generation of compound libraries. nih.gov | Development of new linkers and cleavage strategies for broader applicability. |

Exploration of Novel Reactivity Patterns for this compound Scaffolds

The inherent reactivity of the this compound scaffold offers a rich landscape for further exploration. Understanding and harnessing new reactivity patterns will be key to unlocking the full synthetic potential of this heterocyclic system.

Electrophilic substitution reactions represent a fertile ground for investigation. Studies have shown that 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine can undergo electrophilic reactions such as halogenation and acylation at the 5-position of the pyrrole (B145914) ring. nbuv.gov.uaresearchgate.net Future research could explore a broader range of electrophiles and catalytic systems to achieve greater control over regioselectivity and expand the diversity of accessible derivatives.

The aldehyde group in derivatives like this compound-5-carbaldehyde provides a handle for various transformations. This group can be oxidized to a carboxylic acid or reduced to an alcohol, and the aldehyde carbon can undergo nucleophilic substitution reactions. Investigating these reactions in more detail could lead to the synthesis of novel compounds with interesting properties.

Furthermore, the development of catalytic C-H functionalization reactions on the pyrrolizine core is a highly attractive area. A divergent synthesis of pyrrolizine derivatives has been achieved through the C-H bond functionalization of pyrroles, where the N-alkoxycarbamoyl directing group is transferred and can be further transformed. rsc.org This approach opens up new possibilities for the late-stage modification of complex pyrrolizine-containing molecules.

Advanced Computational Predictions for this compound Properties and Reactions

Computational chemistry is becoming an indispensable tool in modern organic synthesis. The application of advanced computational methods to this compound chemistry can provide valuable insights into molecular properties, reactivity, and reaction mechanisms, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, frontier molecular orbitals (HOMO-LUMO), and Mulliken charges of this compound derivatives. researchgate.net This information can offer a deep understanding of the molecule's electronic structure and potential reactivity. For instance, the molecular electrostatic potential (MEP) can be calculated to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.net

Computational methods can also be used to elucidate reaction mechanisms. For example, in the context of cycloaddition reactions, theoretical calculations can help to understand the transition state geometries and activation energies, providing a rationale for the observed stereoselectivity. Modern bio- and chemo-informatics tools can also be used to predict the likely biological targets for newly designed this compound derivatives. nih.gov

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties (HOMO-LUMO, MEP), and reactivity. researchgate.net | Rational design of new derivatives with desired properties and prediction of reaction outcomes. |

| Reaction Mechanism Studies | Elucidation of transition states and reaction pathways. | Optimization of reaction conditions and catalyst design for improved efficiency and selectivity. |

| Chemo-informatics | Prediction of biological targets and activities. nih.gov | Acceleration of the drug discovery process by prioritizing compounds for synthesis and testing. |

Interdisciplinary Research Integrating this compound (e.g., Supramolecular, Nanotechnology)

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for applications in interdisciplinary fields such as supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the pyrrolizine core could be incorporated into larger host-guest systems or self-assembling materials. The nitrogen atom and the aromatic pyrrole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. For instance, a supramolecular polymer has been generated through the orthogonal self-assembly of an AB-type monomer containing a pyridinium (B92312) cation and a terpyridyl group, where the pyridinium acts as a recognition site for a macrocyclic host. beilstein-journals.org While not directly involving a this compound, this principle could be adapted to create novel supramolecular architectures based on this scaffold.

In the realm of nanotechnology, this compound derivatives could be explored as components of molecular wires, switches, or sensors. The photophysical properties of some pyrrolizine derivatives have been investigated, with some compounds exhibiting fluorescence. tandfonline.com By carefully designing and synthesizing pyrrolizine-based molecules with specific electronic and optical properties, it may be possible to create new materials for use in electronic and photonic devices.

Sustainable and Eco-Friendly Approaches in this compound Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research in this compound chemistry will undoubtedly focus on developing more sustainable and environmentally benign methodologies.

One key area is the use of greener solvents or solvent-free reaction conditions. cambridgescholars.comeurekaselect.com Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to volatile and toxic organic solvents. cambridgescholars.com Catalyst-free and solvent-free synthesis methods, where the reactants themselves may form the reaction medium, are also highly desirable. researchgate.net

The use of alternative energy sources, such as microwave irradiation and ultrasound, can often lead to shorter reaction times, higher yields, and reduced energy consumption. cambridgescholars.comeurekaselect.com These techniques can be particularly effective for promoting reactions that are sluggish under conventional heating.

| Green Chemistry Approach | Description | Examples/Potential Applications |

| Green Solvents/Solvent-Free Conditions | Utilizing water, ionic liquids, or eliminating solvents altogether to reduce environmental impact. cambridgescholars.comeurekaselect.com | Performing cycloaddition or condensation reactions in aqueous media or under neat conditions. |

| Alternative Energy Sources | Employing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. cambridgescholars.comeurekaselect.com | Microwave-assisted synthesis of substituted pyrrolizines. |

| Catalysis | Using non-toxic, recyclable catalysts such as organocatalysts or earth-abundant metals. cambridgescholars.com | L-proline catalyzed synthesis of this compound derivatives. |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single operation to improve efficiency and reduce waste. researchgate.net | A one-pot, three-component synthesis of functionalized pyrrolizines. |

Q & A

Q. Methodological Insight

- Halogenation : Use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF at room temperature for high regioselectivity at the pyrrole α-position .

- Acylation : TFAA (trifluoroacetic anhydride) in dichloromethane enables efficient trifluoroacetylation .

- Analytical Validation : Confirm structures via , , and NMR, with CF signals at -57.4 ppm in NMR and 105–108 ppm in NMR .

How do substituents at the 5-position of this compound impact pharmacological activity?

Advanced Research Question

The 5-position substituent critically modulates bioactivity. For instance:

- 5-Benzoyl derivatives (e.g., ketorolac) exhibit potent anti-inflammatory and analgesic effects via cyclooxygenase (COX) inhibition .

- 5-Trifluoromethyl groups enhance metabolic stability and binding affinity in anticancer agents .

- Halogenation (Cl, Br, I) at this position improves pharmacokinetic properties, as seen in antiviral leads like CMV423 .

Data Contradiction Analysis

While 5-aroyl derivatives (e.g., licofelone) show dual COX/lipoxygenase inhibition for cancer therapy , some 5-halogenated analogs display reduced efficacy due to steric hindrance. Researchers must balance electronic effects (e.g., electron-withdrawing CF) and steric bulk during lead optimization .

What strategies resolve contradictions in reaction outcomes during pyrrolizine synthesis?

Advanced Research Question

Discrepancies in cyclization outcomes (e.g., unexpected ester formation instead of pyrrolizinones) arise from competing reaction pathways. For example, microwave heating of enaminones in acetic acid favors ester formation over lactamization due to protonation of intermediates .

Q. Methodological Solutions

- Pathway Control : Adjust solvent polarity (e.g., switch from acetic acid to THF) or use Lewis acids (AlCl) to steer reactions toward desired products .